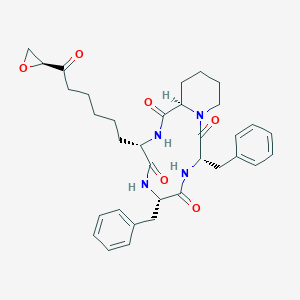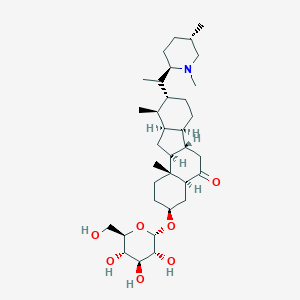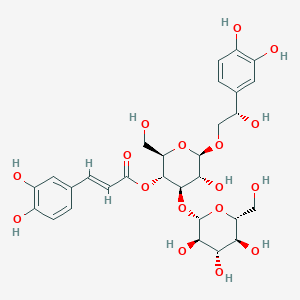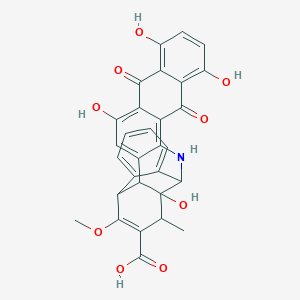![molecular formula C24H31N3O4 B236563 N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236563.png)
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide, also known as Compound X, is a synthetic compound that has attracted the attention of researchers due to its potential therapeutic applications.
Wirkmechanismus
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X exerts its pharmacological effects by binding to a specific target protein in the body. This target protein is involved in various cellular processes, including cell growth, differentiation, and survival. By binding to this protein, N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X can modulate its activity and affect downstream signaling pathways.
Biochemical and Physiological Effects
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X has been shown to have various biochemical and physiological effects in preclinical studies. These effects include inhibition of cancer cell growth, reduction of inflammation, neuroprotection, and improvement of cognitive function. N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It also has a well-defined chemical structure, which allows for accurate dosing and characterization. However, there are also limitations to using N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X in lab experiments. One limitation is that it is a relatively new compound, and there is still limited information available on its pharmacological properties. Another limitation is that it may have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X. One direction is to further investigate its therapeutic potential in cancer, inflammation, and neurological disorders. Another direction is to explore its pharmacological properties in more detail, including its mechanism of action and off-target effects. Additionally, there is potential for the development of analogs of N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X with improved pharmacological properties.
Conclusion
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications. Its well-defined chemical structure and favorable pharmacokinetic profile make it a promising candidate for further research. However, more studies are needed to fully understand its pharmacological properties and potential therapeutic applications.
Synthesemethoden
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X can be synthesized through a three-step process. The first step involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to produce 3,5-dimethoxybenzoyl chloride. The second step involves the reaction of 3,5-dimethoxybenzoyl chloride with N-(4-aminophenyl)piperazine in the presence of a base to produce N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide. The final step involves the purification of the compound through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide X has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
Produktname |
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide |
|---|---|
Molekularformel |
C24H31N3O4 |
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C24H31N3O4/c1-24(2,3)23(29)27-12-10-26(11-13-27)19-8-6-18(7-9-19)25-22(28)17-14-20(30-4)16-21(15-17)31-5/h6-9,14-16H,10-13H2,1-5H3,(H,25,28) |
InChI-Schlüssel |
LNBJLIBFKRDNTN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Kanonische SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B236481.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B236488.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236498.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B236509.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-ethoxybenzamide](/img/structure/B236514.png)








![3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236568.png)